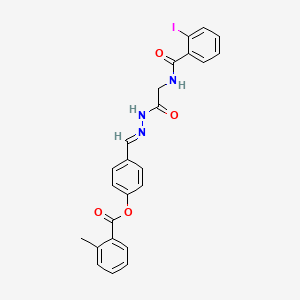![molecular formula C20H17N3O3S B12014523 (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606953-72-4](/img/structure/B12014523.png)
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロトリアゾール類に属する複雑な有機化合物です。この化合物は、チアゾール環とトリアゾール環が融合し、エトキシフェニル基とメトキシベンジリデン基で置換されているという独自の構造が特徴です。
準備方法
合成経路と反応条件
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、4-エトキシベンズアルデヒドと3-メトキシベンズアルデヒドを塩基の存在下で縮合させて、中間体ベンジリデン化合物を形成することが含まれます。この中間体は、酸性条件下でチオセミカルバジドと反応させて、チアゾール環を形成します。最後の段階では、適切な試薬で環化させて、融合したトリアゾール環を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。プロセスは、収率と純度が最適化され、通常、連続フロー反応器と自動システムが組み込まれて、一貫した生産が保証されます。触媒と特定の反応条件(温度や圧力制御など)の使用は、高効率を実現するために不可欠です。
化学反応の分析
反応の種類
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 化合物中の芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 硝酸と硫酸の混合物を使用したニトロ化。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ニトロまたはハロゲン化誘導体の生成。
科学研究への応用
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの生物活性化合物としての可能性について調査されています。
医学: 特に創薬における潜在的な治療効果について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。正確な経路と分子標的は、特定の用途によって異なり、さらなる研究が必要となります。
類似化合物の比較
類似化合物
- (5E)-2-(4-メトキシフェニル)-5-(3-エトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (5E)-2-(4-クロロフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
独自性
(5E)-2-(4-エトキシフェニル)-5-(3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、その独特の置換パターンにより、明確な化学的および生物学的特性を付与するため、ユニークです。エトキシ基とメトキシ基の両方の存在は、その溶解性、反応性、および生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (5E)-2-(4-methoxyphenyl)-5-(3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
606953-72-4 |
|---|---|
分子式 |
C20H17N3O3S |
分子量 |
379.4 g/mol |
IUPAC名 |
(5E)-2-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-15-9-7-14(8-10-15)18-21-20-23(22-18)19(24)17(27-20)12-13-5-4-6-16(11-13)25-2/h4-12H,3H2,1-2H3/b17-12+ |
InChIキー |
RJYVCLJCIHPVFH-SFQUDFHCSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC)/SC3=N2 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12014450.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)


![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12014483.png)
![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)

![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014497.png)

![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)
